5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH) Inhibitory Activity Compared to Reference Inhibitors
Methyl 4-methoxy-2-oxopent-3-enoate was evaluated against human recombinant 5-LOX and sEH. Its IC50 values exceed 10,000 nM for both targets, categorizing it as a weak inhibitor [1]. In contrast, the reference 5-LOX inhibitor nordihydroguaiaretic acid (NDGA) exhibits an IC50 of 200 nM under comparable conditions . This ~50-fold difference in potency establishes methyl 4-methoxy-2-oxopent-3-enoate as a suitable negative control or low-potency reference compound rather than a lead-like inhibitor.
| Evidence Dimension | 5-LOX inhibition IC50 |
|---|---|
| Target Compound Data | > 10,000 nM (human recombinant 5-LOX expressed in E. coli BL21(DE3); substrate: arachidonic acid; detection: all-trans LTB4 and 5-HETE isomers) |
| Comparator Or Baseline | Nordihydroguaiaretic acid (NDGA): IC50 = 200 nM (5-LOX) |
| Quantified Difference | > 50-fold lower potency |
| Conditions | Mixed micelle-based assay; inhibitor mole fraction 0.091; preincubation 1 min [1]; NDGA data from Millipore Sigma product specification |
Why This Matters
This quantitative gap defines the compound's utility as a low-activity benchmark or selectivity control, preventing its misapplication as a lead-like 5-LOX inhibitor and guiding procurement for assay development roles.
- [1] BindingDB BDBM50591538. Affinity Data: IC50 > 1.00E+4 nM for human recombinant 5-LOX and sEH. Assay: inhibition of LTB4 and 5-HETE formation. View Source
